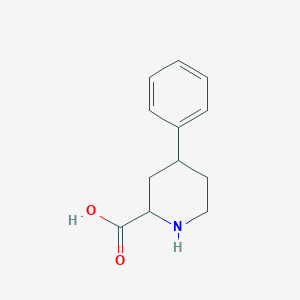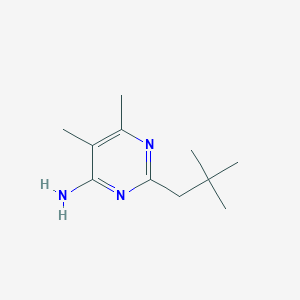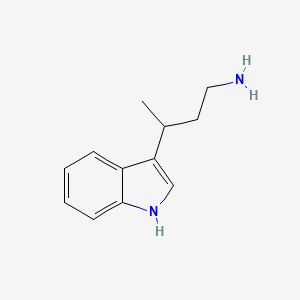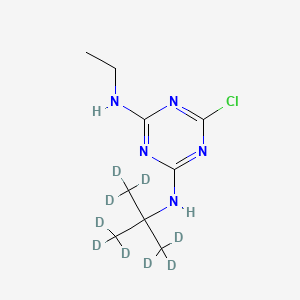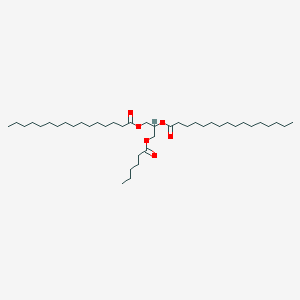
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is an ester compound that is often used in scientific research. It is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate typically involves esterification reactions. One common method is the reaction of hexanoic acid with propane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration. The final product is typically purified using industrial-scale distillation or crystallization methods.
化学反応の分析
Types of Reactions
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
科学的研究の応用
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a model compound in lipid research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-(Hexadecyloxy)propane-1,2-diyl dioleate
- 2-(Decanoyloxy)propane-1,3-diyl dioctanoate
Uniqueness
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is unique due to its specific ester linkage and fatty acid composition. This gives it distinct physical and chemical properties compared to similar compounds. For example, its melting point, solubility, and reactivity may differ significantly from those of 3-(Hexadecyloxy)propane-1,2-diyl dioleate and 2-(Decanoyloxy)propane-1,3-diyl dioctanoate .
特性
分子式 |
C41H78O6 |
|---|---|
分子量 |
667.1 g/mol |
IUPAC名 |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-34-40(43)46-37-38(36-45-39(42)33-30-9-6-3)47-41(44)35-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
InChIキー |
SAYUNMDZOOEJHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
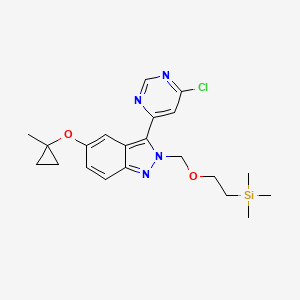
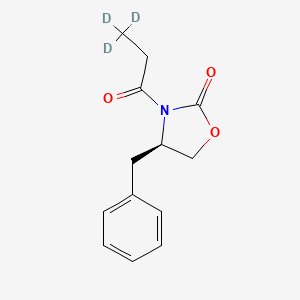
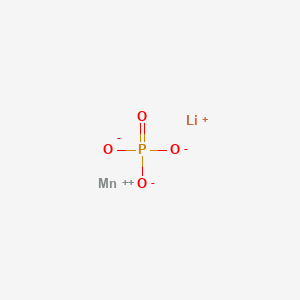
![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
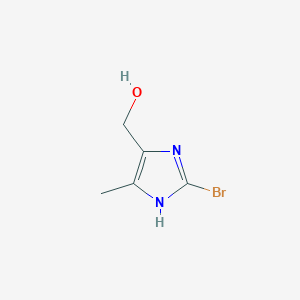
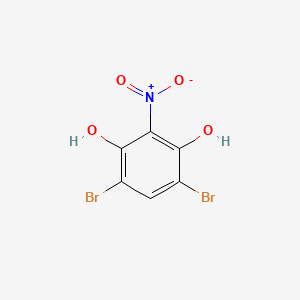

![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
